molecular formula C23H28N6O B11185394 2-[(4-ethylphenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one

2-[(4-ethylphenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11185394
M. Wt: 404.5 g/mol
InChI Key: SSGCVAIJHMKKMP-UHFFFAOYSA-N
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Description

2-[(4-ETHYLPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound with potential applications in various scientific fields. Its structure includes a bipyrimidinone core, substituted with ethylphenyl, methyl, and methylpiperidinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ETHYLPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of the bipyrimidinone core, followed by the introduction of the ethylphenyl, methyl, and methylpiperidinyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ETHYLPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.

    Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(4-ETHYLPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-ETHYLPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Shares a similar pyridine structure but lacks the bipyrimidinone core.

    2-(4-Ethylphenyl)-2-methylpropanoic acid: Contains an ethylphenyl group but differs in its overall structure and functional groups.

Uniqueness

2-[(4-ETHYLPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is unique due to its specific combination of functional groups and the bipyrimidinone core, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H28N6O

Molecular Weight

404.5 g/mol

IUPAC Name

2-(4-ethylanilino)-4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H28N6O/c1-4-17-5-7-18(8-6-17)26-22-27-20(13-21(30)28-22)19-14-24-23(25-16(19)3)29-11-9-15(2)10-12-29/h5-8,13-15H,4,9-12H2,1-3H3,(H2,26,27,28,30)

InChI Key

SSGCVAIJHMKKMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCC(CC4)C

Origin of Product

United States

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